molecular formula C18H24N2O4 B12287058 (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid

Cat. No.: B12287058
M. Wt: 332.4 g/mol
InChI Key: FVYUVNZXIBSYAM-UHFFFAOYSA-N
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Description

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid is a complex organic compound that features both an indole ring and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the indole ring: The indole ring can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling reactions: The protected amine and indole intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with hydrogenated indole rings.

    Substitution: Substituted derivatives at the amine or indole positions.

Scientific Research Applications

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-amino-5-(1H-indol-3-yl)pentanoic acid: Similar structure but without the Boc protection.

    (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(2H-indol-3-yl)pentanoic acid: Similar structure with a different indole isomer.

Uniqueness

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid is unique due to the presence of both the Boc-protected amine and the indole ring, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYUVNZXIBSYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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